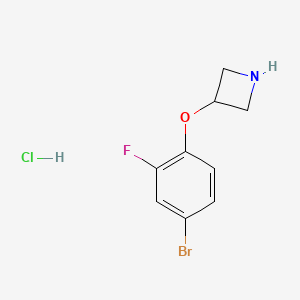

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Descripción general

Descripción

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO and a molecular weight of 282.54 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is attached to an azetidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

-

Ammonolysis : Reaction with ammonia in ethanol at 80°C replaces bromine with an amino group, forming 3-(4-amino-2-fluorophenoxy)azetidine hydrochloride.

-

Methoxy Substitution : Treatment with sodium methoxide in DMF substitutes bromine with a methoxy group.

Table 1: SNAr Reaction Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (ethanol) | 80°C, 12 h | 3-(4-amino-2-fluorophenoxy)azetidine | 68% | |

| NaOMe (DMF) | 100°C, 8 h | 3-(4-methoxy-2-fluorophenoxy)azetidine | 72% |

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening via acid-catalyzed hydrolysis or nucleophilic attack:

-

Acidic Hydrolysis : In HCl/THF (1:1), the ring opens to form 3-(4-bromo-2-fluorophenoxy)propylamine hydrochloride .

-

Nucleophilic Ring-Opening : Reaction with Grignard reagents (e.g., MeMgBr) cleaves the C-N bond, yielding substituted amines .

Mechanism Insight :

Ring-opening proceeds through protonation of the azetidine nitrogen, followed by nucleophilic attack at the β-carbon (Scheme 1) :

textAz-NH₂⁺ + H₂O → HO-(CH₂)₂-NH₂ + HCl

Oxidation

-

N-Oxide Formation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the azetidine to its N-oxide derivative.

-

Phenoxy Group Oxidation : Using KMnO₄/H₂SO₄ oxidizes the phenoxy group to a quinone structure.

Reduction

-

Boron Hydride Reduction : NaBH₄ in MeOH reduces the azetidine ring to a pyrrolidine derivative under reflux .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 24 h) .

Table 2: Cross-Coupling Examples

| Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-phenyl-2-fluorophenoxy)azetidine | 65% | |

| Vinylboronate | Pd(OAc)₂, SPhos | 3-(4-vinyl-2-fluorophenoxy)azetidine | 58% |

Photochemical [2+2] Cycloaddition

Under blue light (455 nm) with an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]), the azetidine participates in [2+2] cycloadditions with alkenes to form bicyclic azetidine derivatives (Scheme 2) :

textAzetidine + CH₂=CHR → Bicyclo[2.2.0]hexane derivative

Key Factors :

-

Unactivated alkenes require longer reaction times (48–72 h).

Stability and Side Reactions

-

Thermal Degradation : At >150°C, retro-aza-Michael reactions decompose the compound into acrylonitrile and aniline derivatives .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during substitution reactions.

This compound’s versatility in nucleophilic substitutions, cross-couplings, and photochemical reactions makes it valuable for synthesizing complex heterocycles and bioactive molecules. Experimental protocols should prioritize inert atmospheres and anhydrous conditions to minimize side reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structural attributes allow for modifications that can enhance biological activity and target specificity. Research indicates that it may interact with various molecular targets, including enzymes and receptors, leading to potential therapeutic effects. For instance, studies have shown that derivatives of this compound exhibit promising anticancer and antimicrobial properties .

Anticancer Activity

In vitro studies have demonstrated that 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of apoptotic pathways, which includes the upregulation of pro-apoptotic proteins and caspase activation. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| HeLa | 12.34 | Caspase activation |

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential application as an antibacterial agent. Studies indicate effective inhibition against pathogens, which could lead to new antibiotic formulations .

Organic Synthesis

Chemical Reactions

this compound can undergo various chemical transformations, including substitution, oxidation, and cyclization reactions. These reactions are facilitated by specific reagents and conditions tailored to yield desired derivatives. The compound's ability to participate in these reactions makes it a versatile intermediate for synthesizing more complex organic molecules .

Major Products Formed

The reactions involving this compound can yield several derivatives with unique properties. For example, substitution reactions can introduce other functional groups onto the azetidine ring or phenyl group, enhancing its reactivity and applicability in different chemical contexts.

Materials Science

Development of Advanced Materials

Due to its unique chemical properties, this compound is being investigated for applications in materials science. Its potential use in developing new polymers and coatings is notable, as these materials may exhibit enhanced electronic or optical characteristics .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s overall activity and stability .

Comparación Con Compuestos Similares

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:

3-(4-Chloro-2-fluorophenoxy)azetidine hydrochloride: Similar structure but with a chloro substituent instead of bromo.

3-(4-Bromo-2-chlorophenoxy)azetidine hydrochloride: Similar structure but with a chloro substituent instead of fluoro.

3-(4-Bromo-2-methylphenoxy)azetidine hydrochloride: Similar structure but with a methyl substituent instead of fluoro.

Actividad Biológica

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antiproliferative effects and interactions with cellular targets.

- IUPAC Name : this compound

- CAS Number : 1713160-68-9

- Molecular Formula : C10H10BrClFNO

- Molecular Weight : 292.55 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorophenol with azetidine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing solvents such as acetonitrile and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Antiproliferative Effects

Recent studies have demonstrated that compounds related to azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound's structural features contribute to its ability to inhibit cell growth in vitro.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

Table 1 summarizes the IC50 values for related azetidine compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| CA-4 | MCF-7 | 3.9 |

| Other Analogues | MDA-MB-231 | 23–33 |

These results indicate that the azetidine scaffold can effectively modulate cell proliferation, potentially through mechanisms involving microtubule destabilization .

The mechanism of action for azetidine derivatives often involves their interaction with tubulin, leading to inhibition of polymerization and subsequent disruption of mitotic processes. For instance, compounds similar to 3-(4-Bromo-2-fluorophenoxy)azetidine have been shown to bind to the colchicine site on tubulin, which is critical for microtubule dynamics .

Case Studies

- MCF-7 Cell Line Study : A study evaluated the antiproliferative activity of several azetidine derivatives, including this compound, showing significant inhibition of cell growth with a notable arrest in the G2/M phase of the cell cycle .

- In Vivo Evaluation : Further research is necessary to assess the in vivo efficacy and safety profiles of these compounds, particularly focusing on their pharmacokinetics and potential side effects.

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.